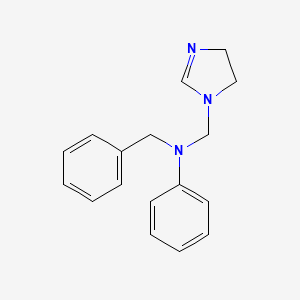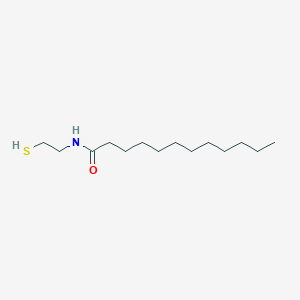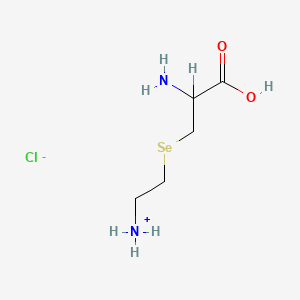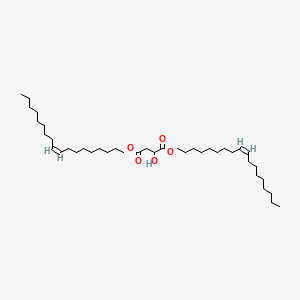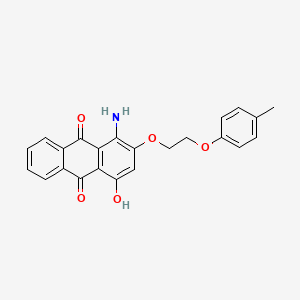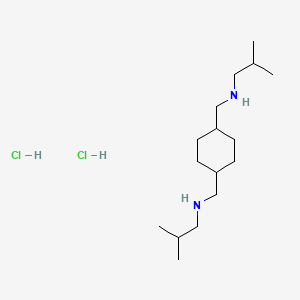
Diisobutyl-1,4-cyclohexanebis(methylamine) dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diisobutyl-1,4-cyclohexanebis(methylamine) dihydrochloride is a chemical compound with the molecular formula C16H34N2.2Cl-H and a molecular weight of 327.44 . This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
The synthesis of diisobutyl-1,4-cyclohexanebis(methylamine) dihydrochloride involves the reaction of 1,4-cyclohexanebis(methylamine) with isobutyl groups under specific conditions. The reaction typically requires a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity.
Análisis De Reacciones Químicas
Diisobutyl-1,4-cyclohexanebis(methylamine) dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Diisobutyl-1,4-cyclohexanebis(methylamine) dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is utilized in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of diisobutyl-1,4-cyclohexanebis(methylamine) dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Diisobutyl-1,4-cyclohexanebis(methylamine) dihydrochloride can be compared with other similar compounds such as:
1,3-Cyclohexanebis(methylamine): This compound has a similar structure but differs in the position of the methylamine groups.
Hexamethylenediamine: Another diamine compound with different chain length and properties.
4,4′-Methylenebis(cyclohexylamine): A compound with a similar cyclohexane backbone but different substituents.
The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties.
Propiedades
Número CAS |
7302-86-5 |
|---|---|
Fórmula molecular |
C16H36Cl2N2 |
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
2-methyl-N-[[4-[(2-methylpropylamino)methyl]cyclohexyl]methyl]propan-1-amine;dihydrochloride |
InChI |
InChI=1S/C16H34N2.2ClH/c1-13(2)9-17-11-15-5-7-16(8-6-15)12-18-10-14(3)4;;/h13-18H,5-12H2,1-4H3;2*1H |
Clave InChI |
MDHISCUTYIDPBM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CNCC1CCC(CC1)CNCC(C)C.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


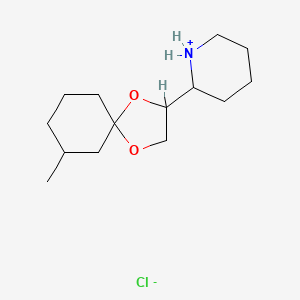
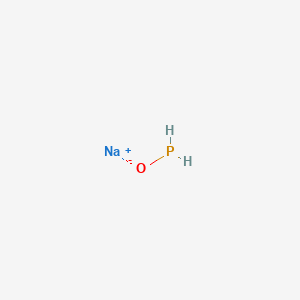
![7-methyl-7H-benzo[c]fluorene](/img/structure/B13758924.png)
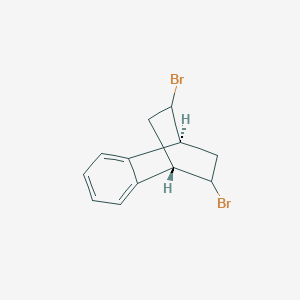

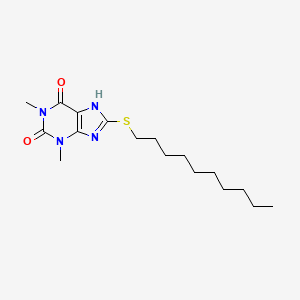
![1-[4-(Diethylamino)phenyl]-1-(diethylcarbamothioyl)-3,3-diethylthiourea](/img/structure/B13758958.png)
